N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 3-methoxybenzylamine with propyl isocyanide and sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents, including halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-benzyl-9Z,12Z,15Z-octadecenamide
- N-benzyl-hexadecanamide
- N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
876897-65-3 |
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Molecular Formula |
C12H17N5O |
Molecular Weight |
247.3g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O/c1-3-7-17-12(14-15-16-17)13-9-10-5-4-6-11(8-10)18-2/h4-6,8H,3,7,9H2,1-2H3,(H,13,14,16) |
InChI Key |
FSGBTUVFBXATMG-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)OC |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)OC |
solubility |
33.7 [ug/mL] |
Origin of Product |
United States |
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